molecular formula C16H18N2OS B049287 Carbaphethiol CAS No. 118104-82-8

Carbaphethiol

Cat. No.: B049287
CAS No.: 118104-82-8
M. Wt: 286.4 g/mol
InChI Key: RNXJOHPVZIKWLE-AWEZNQCLSA-N
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Description

Ajugol is an iridoid glycoside compound isolated from the roots of Rehmannia glutinosa, a traditional Chinese medicinal herb. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-protozoal properties .

Chemical Reactions Analysis

Ajugol undergoes several types of chemical reactions, including:

    Oxidation: Ajugol can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert Ajugol into reduced forms.

    Substitution: Ajugol can participate in substitution reactions where functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Ajugol is similar to other iridoid glycosides such as aucubin and catalpol. it is unique in its ability to activate TFEB-mediated autophagy and promote lysosomal biogenesis . This makes Ajugol particularly effective in treating conditions like osteoarthritis and non-alcoholic fatty liver disease, where autophagy and lysosomal function play crucial roles .

Similar Compounds

Ajugol’s unique properties and diverse applications make it a compound of significant interest in both scientific research and industrial applications.

Properties

CAS No.

118104-82-8

Molecular Formula

C16H18N2OS

Molecular Weight

286.4 g/mol

IUPAC Name

O-[(2S)-2-amino-3-phenylpropyl] N-phenylcarbamothioate

InChI

InChI=1S/C16H18N2OS/c17-14(11-13-7-3-1-4-8-13)12-19-16(20)18-15-9-5-2-6-10-15/h1-10,14H,11-12,17H2,(H,18,20)/t14-/m0/s1

InChI Key

RNXJOHPVZIKWLE-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](COC(=S)NC2=CC=CC=C2)N

SMILES

C1=CC=C(C=C1)CC(COC(=S)NC2=CC=CC=C2)N

Canonical SMILES

C1=CC=C(C=C1)CC(COC(=S)NC2=CC=CC=C2)N

118104-82-8

Synonyms

1-amino-1-benzyl-2-mercaptoethane-S-phenylcarbamate
carbaphethiol

Origin of Product

United States

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